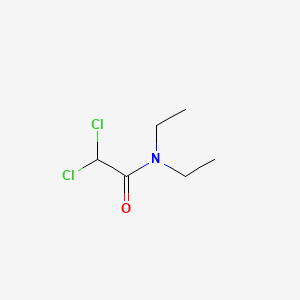

2,2-Dichloro-N,N-diethylacetamide

Description

Contextualization within Halogenated Amide Chemistry

Halogenated amides are a class of organic compounds characterized by the presence of one or more halogen atoms and an amide functional group. The reactivity and properties of these molecules are heavily influenced by the nature and position of the halogen atom(s) relative to the amide. The presence of halogens, particularly on the carbon alpha to the carbonyl group as in 2,2-Dichloro-N,N-diethylacetamide, introduces significant electrophilicity to this position, making it a key site for nucleophilic attack.

The study of halogenated amides is a rich field within organic chemistry, exploring their utility in a variety of transformations. These compounds serve as versatile building blocks for the synthesis of more complex molecules. The carbon-halogen bond can be cleaved under various conditions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Research in this area has provided a deeper understanding of reaction kinetics, stereochemistry, and the influence of neighboring functional groups on reactivity.

Significance of Dihaloacetamide Structures in Chemical Synthesis and Mechanistic Studies

Dihaloacetamide structures, such as the one found in this compound, are of particular importance in chemical synthesis and the elucidation of reaction mechanisms. The two halogen atoms on the alpha-carbon significantly enhance the electrophilic character of this carbon, making these compounds potent alkylating agents.

In recent years, dihaloacetamides have been investigated as tunable electrophiles for the covalent modification of biological molecules. nih.govresearchgate.net Studies on related dichloroacetamides have shown that they can react with nucleophilic residues on proteins, such as cysteine. nih.govresearchgate.net The reactivity of these compounds can be modulated by the nature of the halogen atoms and the substituents on the amide nitrogen. nih.govresearchgate.net This tunable reactivity makes them valuable tools for developing chemical probes and potential therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 921-88-0 |

| Molecular Formula | C₆H₁₁Cl₂NO |

| Molecular Weight | 184.06 g/mol |

| Boiling Point | 76 °C @ 0.9 Torr |

| Density | 1.2274 g/cm³ @ 20 °C |

| Refractive Index | 1.469 |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2NO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWJQCJQAXZVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238863 | |

| Record name | 2,2-Dichloro-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-88-0 | |

| Record name | 2,2-Dichloro-N,N-diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-N,N-diethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC50938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dichloro-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-N,N-diethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dichloro N,n Diethylacetamide

Direct Amidation and Acylation Approaches

The most straightforward methods for synthesizing 2,2-Dichloro-N,N-diethylacetamide involve the formation of an amide bond between a dichloroacetyl group and a diethylamine (B46881) moiety. This can be achieved through the reaction of 2,2-dichloroacetic acid with diethylamine or by the acylation of a related diethylamine derivative with a reactive form of dichloroacetic acid.

Reaction of 2,2-Dichloroacetic Acid with Diethylamine

The synthesis of amides from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. However, the direct reaction is typically slow and requires activation of the carboxylic acid. For the reaction between 2,2-dichloroacetic acid and diethylamine, a coupling agent is necessary to facilitate the formation of the amide bond.

Common coupling agents used for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). The reaction proceeds by the activation of the carboxylic acid by the coupling agent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by diethylamine to form the desired product, this compound. The choice of solvent is critical, with aprotic solvents like dichloromethane (B109758) or dimethylformamide being common.

Acylation of N,N-Diethyl-2-aminoethanol with 2,2-Dichloroacetyl Chloride

Acylation using a highly reactive acid chloride, such as 2,2-dichloroacetyl chloride, provides a more direct route to the target amide structure. When reacting with a molecule containing multiple functional groups like N,N-Diethyl-2-aminoethanol, which possesses both a secondary amine (after deprotonation of the initial tertiary amine salt) and a primary alcohol, chemoselectivity becomes a key consideration.

Research into the acylation of amino alcohols has shown that selective N-acylation over O-acylation can be achieved by carefully controlling the reaction conditions. The amine group is generally more nucleophilic than the alcohol group. To favor N-acylation, the reaction is often performed in the presence of a non-nucleophilic base or in a buffered system. For instance, carrying out the reaction in a phosphate (B84403) buffer has been shown to be effective for the chemoselective N-chloroacetylation of amino alcohols. The reaction between N,N-Diethyl-2-aminoethanol and 2,2-dichloroacetyl chloride would thus be expected to yield the corresponding N-acylated product, which is a derivative of the target compound.

Exploration of Alternative Synthetic Routes

Beyond direct amidation and acylation, alternative pathways for the synthesis of 2,2-dichloroacetamides have been explored. One such method involves the use of a less reactive acylating agent, which can be advantageous in certain contexts.

A notable alternative is the acylation of amines using an ester of dichloroacetic acid, such as methyl dichloroacetate (B87207). pharmj.org.ua This method involves the aminolysis of the ester, where the amine displaces the methoxy (B1213986) group of the ester to form the more stable amide. While this reaction may require heating and is generally slower than using the highly reactive dichloroacetyl chloride, it offers an alternative that avoids the handling of the more hazardous acid chloride. pharmj.org.ua The reaction between diethylamine and methyl dichloroacetate would proceed to give this compound, typically with the release of methanol (B129727) as a byproduct. This method has been shown to be effective for producing various dichloroacetamides with satisfactory yields. pharmj.org.ua

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of dichloroacetamides is highly dependent on the optimization of reaction parameters. Key variables include temperature, pH, the molar ratio of reactants, and the method of purification.

In the synthesis of a structurally similar compound, N,N-diallyldichloroacetamide, from diallylamine (B93489) and dichloroacetyl chloride, a systematic optimization was performed to maximize yield and purity. google.com The study found that maintaining the reaction temperature between 20°C and 50°C was crucial. google.com Furthermore, the pH of the reaction mixture was controlled to remain above 10 to prevent the formation of amine hydrochlorides as side products. google.com The molar ratio of the reactants and the base (sodium hydroxide) was also finely tuned.

The findings from this process can be extrapolated to the synthesis of this compound. The table below illustrates how varying reaction parameters can impact the final yield, based on data for a similar synthesis. google.com

Table 1: Optimization of Reaction Conditions for Dichloroacetamide Synthesis

| Molar Ratio (DCAC:Amine:Base) | Temperature (°C) | Final pH | Process Yield (%) |

|---|---|---|---|

| 0.95:1.00:1.11 | 30 | 13-13.5 | 88.2 |

| 0.86:1.00:1.10 | 30 | 11-13 | 97.0 |

Extremely good mixing is also a critical factor in achieving high yields, as it ensures the rapid and complete reaction of the dichloroacetyl chloride with the amine. google.com Purification typically involves a water wash to remove salts, followed by stripping of the solvent under reduced pressure. google.com

Formation as a Byproduct in Multistep Organic Syntheses

In certain complex organic reactions, dichloroacetamide structures can be formed as unexpected byproducts. A notable example is the Staudinger reaction, which is a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam.

It has been observed that when attempting to synthesize 3,3-dichloro-β-lactams using 2,2-dichloroacetyl chloride (which forms a dichloroketene (B1203229) in situ) and specific glyceraldehyde-derived imines, the formation of 2,2-dichloro-N-(chloromethyl)acetamides occurs as a significant side reaction. ugent.beresearchgate.net This unexpected outcome arises from a reaction pathway that competes with the desired cycloaddition. The formation of these byproducts was observed both in the presence and absence of a base. researchgate.net This highlights that under certain conditions, the components intended for one reaction can follow an alternative mechanistic path, leading to the formation of dichloroacetamide-type structures as impurities.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dichloro N,n Diethylacetamide

Nucleophilic Substitution Reactions at the Dichloromethyl Moiety

The most prominent feature of 2,2-Dichloro-N,N-diethylacetamide's reactivity is the susceptibility of the dichloromethyl carbon to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms on the α-carbon significantly enhances its electrophilicity, making it a prime target for a wide array of nucleophiles. The general reactivity of α-chloroacetamides involves the facile replacement of the chlorine atom by nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net In the case of the dichloro-derivative, this reactivity is amplified, allowing for sequential substitution of both chlorine atoms.

These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. researchgate.net The accessibility of the carbon atom, while somewhat hindered compared to a methyl group, is still sufficient for many nucleophiles to approach and displace the chloride ions. The strength of the nucleophile and the reaction conditions can be tailored to control the extent of substitution, leading to either mono- or di-substituted products.

The capacity for nucleophilic substitution makes this compound a valuable building block in organic synthesis. Its monochloro analogue, 2-Chloro-N,N-diethylacetamide, is widely used for this purpose. For instance, it serves as a key reagent in the preparation of complex macrocyclic structures like calixarene (B151959) amides and amide calix nih.govpyrroles with extended cavities. sigmaaldrich.com These syntheses rely on the reaction of nucleophilic sites on the macrocyclic precursors with the electrophilic carbon of the chloroacetamide. sigmaaldrich.comchemicalbook.com

Similarly, this compound can be employed to introduce geminal-diethylcarboxamido functionalities. The reaction with bidentate nucleophiles can lead to the formation of heterocyclic systems. For example, reactions with compounds containing appropriately spaced amine or thiol groups can result in cyclization, forming five- or six-membered rings, which are core structures in many biologically active molecules. researchgate.net The reaction of a related compound, 3,3-Dichloro-2-dichloroacetylaminoacrylonitrile, with amines leads to the formation of 5-amino-1,3-oxazole-4-carbonitriles through a process involving chlorine elimination and cyclization. researchgate.net

Table 1: Examples of Derivatives from Related Chloroacetamides

| Starting Material | Nucleophile/Reagent | Product Class | Application/Significance |

|---|---|---|---|

| 2-Chloro-N,N-diethylacetamide | Calix nih.govarene | Calixarene Amide | Host-guest chemistry, ion sensing |

| 2-Chloro-N,N-diethylacetamide | Calix nih.govpyrrole | Amide Calix nih.govpyrrole | Anion recognition |

| 2-Chloro-N,N-diethylacetamide | p-tert-butylthiacalix nih.govarene | Thiacalixarene derivative | Complexing agent |

This table is illustrative of the types of novel derivatives that can be synthesized from α-haloacetamides.

Hydrolysis Pathways and Product Formation

The hydrolysis of dichloroacetamides is strongly dependent on pH, proceeding through different mechanisms in acidic and basic conditions. acs.orgnih.gov

Under basic conditions, two primary pathways are observed for dichloroacetamides:

S_N2 Substitution: The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic dichloromethyl carbon to displace a chloride ion. This can happen twice, leading to a geminal diol intermediate which is generally unstable and rapidly loses water to form an aldehyde. In the case of this compound, this would yield N,N-diethyl-2-oxoacetamide. researchgate.netstackexchange.com

Amide Cleavage (B_AC2 Mechanism): The hydroxide ion can also attack the carbonyl carbon of the amide group. This forms a tetrahedral intermediate that subsequently cleaves the carbon-nitrogen bond, yielding dichloroacetate (B87207) and diethylamine (B46881). nih.gov

Studies on various dichloroacetamide herbicide safeners show that the relative prominence of these pathways is influenced by the steric hindrance around the amide nitrogen. acs.orgnih.gov

Under acidic conditions, hydrolysis typically proceeds via cleavage of the amide bond. nih.gov The reaction involves protonation of the amide oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This leads to the formation of dichloroacetic acid and diethylamine. For some related structures, acid-mediated ring-opening occurs prior to hydrolysis. nih.govacs.org

Table 2: Hydrolysis Products of Dichloroacetamides under Different pH Conditions

| Condition | Primary Mechanism(s) | Expected Products from this compound |

|---|---|---|

| Basic (High pH) | S_N2 at α-carbon, Amide Cleavage (B_AC2) | N,N-diethyl-2-oxoacetamide, Dichloroacetate, Diethylamine |

| Acidic (Low pH) | Acid-catalyzed Amide Cleavage | Dichloroacetic acid, Diethylamine |

| Neutral (pH ~7) | Generally slow; can follow S_N2 or amide hydrolysis | N,N-diethyl-2-hydroxyacetamide, N,N-diethyl-2-oxoacetamide |

Condensation Reactions with Amines

The reaction of this compound with primary or secondary amines is expected to proceed via nucleophilic substitution of the chlorine atoms. Depending on the stoichiometry and reaction conditions, mono- or di-substituted products can be formed. The reaction of one equivalent of an amine would yield 2-amino-2-chloro-N,N-diethylacetamide, while excess amine could lead to the formation of the diamino-substituted product, N,N-diethyl-2,2-diaminoacetamide.

In some cases, these initial substitution products can undergo further reactions. Research on similar α,α-dichloro compounds shows that reaction with amines can be accompanied by elimination and cyclization. researchgate.net For example, the reaction of N-(2,2-dichloro-1-cyanoethenyl)amides with amines results in the complete elimination of both chlorine atoms and the formation of substituted oxazole (B20620) rings. researchgate.net This suggests that under certain conditions, the reaction of this compound with amines could potentially lead to heterocyclic structures rather than simple substitution products. The synthesis of N-substituted chloroacetamides is often carried out by reacting an amine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net

Influence of Amide and Halogen Functionalities on Reactivity Profiles

The reactivity of this compound is a direct consequence of the electronic properties of its constituent functional groups.

Halogen Functionality: The two chlorine atoms are strongly electron-withdrawing due to their high electronegativity. This has a profound inductive effect (-I) on the adjacent α-carbon, making it highly electron-deficient and thus very electrophilic. This is the primary reason for its high reactivity towards nucleophiles at this position. Compared to its monochloro- sigmaaldrich.com or non-halogenated counterparts (N,N-diethylacetamide), its susceptibility to nucleophilic attack at the α-carbon is significantly greater. libretexts.org The rate of hydrolysis for dichloroacetamides has been shown to be greater than their monochloroacetamide analogues in many cases. nih.gov

The combination of two powerful inductive electron-withdrawing chlorine atoms and the resonance-stabilized amide group creates a molecule with a highly activated α-carbon for substitution and a relatively stable, but cleavable, amide bond.

Proposed Reaction Mechanisms and Intermediates

Several reaction mechanisms can be proposed for the transformations of this compound based on studies of analogous compounds.

Nucleophilic Substitution (S_N2): In reactions with nucleophiles (e.g., OH⁻, RNH₂, RS⁻), the most common pathway is a direct S_N2 attack on the α-carbon. This involves a one-step process where the nucleophile attacks as the chloride ion leaves, proceeding through a trigonal bipyramidal transition state.

Hydrolysis Mechanisms:

Base-Mediated Amide Hydrolysis (B_AC2): This involves the nucleophilic addition of a hydroxide ion to the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the C-N bond to release diethylamine and dichloroacetate. nih.gov

Acid-Mediated Amide Hydrolysis (A_AC2): This pathway begins with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Water then attacks this carbon, leading to a tetrahedral intermediate which, after proton transfers, eliminates diethylamine to give dichloroacetic acid. nih.gov

Gem-diol Formation: During hydrolysis via S_N2 substitution at the α-carbon, the initial product is a 2-hydroxy-2-chloro derivative. A second S_N2 reaction yields a geminal diol (2,2-dihydroxy-N,N-diethylacetamide). Such gem-diols are typically unstable and are proposed as intermediates that rapidly dehydrate to form the corresponding carbonyl compound, in this case, N,N-diethyl-2-oxoacetamide. stackexchange.com

Cyclization/Elimination Intermediates: In reactions with certain amines, the initial substitution product may undergo intramolecular cyclization. For instance, after substitution of one chlorine, an appropriately positioned group on the incoming nucleophile could attack the α-carbon again, or elimination of the second chlorine could lead to an enamine-like intermediate which then cyclizes. researchgate.net

Structure Reactivity Relationships in 2,2 Dichloro N,n Diethylacetamide and Analogous Systems

Conformational Analysis and Stereochemical Considerations

The structure of 2,2-dichloro-N,N-diethylacetamide features several key conformational aspects. The central C(O)-N amide bond exhibits significant double bond character due to resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group's π-system. This delocalization results in a planar geometry for the O=C-N core and creates a substantial energy barrier to rotation around this bond. montana.edumsu.edu In related N,N-dimethylamides, this rotational barrier can range from 12 to over 20 kcal/mol, which is high enough to allow for the observation of distinct conformers at room temperature by NMR spectroscopy. montana.edunih.gov

This restricted rotation renders the two N-ethyl groups chemically non-equivalent. One ethyl group is positioned cis to the carbonyl oxygen, while the other is trans. Consequently, the protons within these ethyl groups will exhibit different chemical shifts in an NMR spectrum. Further conformational flexibility exists through rotation around the N-C and C-C single bonds of the ethyl substituents and the C-C bond connecting the dichloromethyl group to the carbonyl. While the molecule itself is achiral as it lacks a stereocenter, these conformational isomers represent distinct shapes the molecule can adopt, influencing how it interacts with other reagents.

Impact of N-Substituent Variation on Reaction Kinetics and Selectivity

Varying the N-alkyl substituents on an amide can significantly alter its reactivity due to both steric and electronic effects. When comparing N,N-diethylacetamides to their N,N-dimethylacetamide counterparts, the most prominent difference arises from steric hindrance. The ethyl groups are larger and more sterically demanding than methyl groups. This increased bulk around the amide nitrogen can impede the approach of nucleophiles to the electrophilic carbonyl carbon.

This steric shielding can lead to a decrease in the rate of reactions such as hydrolysis. For a nucleophile to attack the carbonyl carbon, it must navigate past the bulky, rotating ethyl groups. In contrast, the smaller profile of methyl groups in an N,N-dimethylamide presents a less hindered pathway, generally allowing for faster reaction kinetics under similar conditions. While alkyl groups are weakly electron-donating via induction, the difference in electronic effect between an ethyl and a methyl group is minimal and typically overshadowed by the more pronounced steric differences. Studies on the functionalization of various N-substituted amides have shown that the nature of the N-alkyl or N-aryl group plays a critical role in modulating reactivity. nih.govacs.org

Electronic Effects of Vicinal Halogen Atoms on the Amide Group Reactivity

The two chlorine atoms on the carbon adjacent (vicinal or alpha) to the amide carbonyl group exert a powerful influence on the molecule's reactivity. Chlorine is a highly electronegative atom, and thus the dichloromethyl group (-CHCl₂) functions as a strong electron-withdrawing group. This occurs primarily through a negative inductive effect, where electron density is pulled away from the rest of the molecule along the sigma bonds.

This inductive withdrawal has two major consequences for the amide group:

Increased Electrophilicity of the Carbonyl Carbon: By pulling electron density away from the carbonyl group, the chlorine atoms intensify the partial positive charge on the carbonyl carbon. This makes the carbon a "harder" and more reactive electrophile, rendering it more susceptible to nucleophilic attack. Reactions like hydrolysis, which involve the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, are generally accelerated by this effect. rsc.org

Increased Acidity of the α-Hydrogen: The electron-withdrawing nature of the two chlorine atoms stabilizes the conjugate base (an enolate) that would form upon removal of the single α-hydrogen. libretexts.orgpressbooks.pub This significantly increases the acidity of the C-H bond compared to a non-halogenated amide, making it more susceptible to deprotonation by a base.

This dual enhancement of reactivity—at both the carbonyl carbon and the α-carbon—is a hallmark of α-halo carbonyl compounds and governs much of their chemical behavior. nih.govlibretexts.org

Comparative Studies with Related Haloacetamides

The reactivity of N,N-diethyl-haloacetamides is directly correlated with the degree of α-halogenation. A comparison between the monochloro, dichloro, and trichloro analogues reveals a clear trend governed by the cumulative inductive effect of the chlorine atoms.

Electrophilicity and Reactivity: The electrophilicity of the carbonyl carbon increases with the number of chlorine atoms. Therefore, the general order of reactivity towards nucleophiles is: N,N-Diethyl-2,2,2-trichloroacetamide > this compound > 2-Chloro-N,N-diethylacetamide.

Leaving Group Ability: A critical difference emerges with the trichloro- derivative. The trichloromethyl anion (-CCl₃) is a relatively stable anion and thus a competent leaving group, a property not shared by the -CHCl₂ or -CH₂Cl groups. This allows N,N-diethyl-2,2,2-trichloroacetamide to undergo reactions analogous to the haloform reaction, where a nucleophile attacks the carbonyl carbon, leading to the expulsion of the CCl₃ group. libretexts.org This pathway is inaccessible to the mono- and dichloro- compounds.

Acidity: The acidity of the α-hydrogen(s) also increases with halogenation. The single α-hydrogen of the dichloroacetamide is more acidic than the two α-hydrogens of the monochloroacetamide. The trichloro- derivative has no α-hydrogens.

The physical properties of these compounds also reflect the increasing halogen content, particularly in their density and boiling points.

Table 1: Physical Property Comparison of Chloro-N,N-diethylacetamides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 2-Chloro-N,N-diethylacetamide | C₆H₁₂ClNO | 149.62 | 1.089 | 148-150 (at 55 mmHg) |

| This compound | C₆H₁₁Cl₂NO | 184.06 | ~1.227 | 76 (at 0.9 Torr) |

| N,N-Diethyl-2,2,2-trichloroacetamide | C₆H₁₀Cl₃NO | 218.50 | - | - |

*Data sourced from sigmaaldrich.comsigmaaldrich.comresearchgate.net. Boiling points are reported at different pressures. Data for the trichloro- derivative is less commonly reported.

As discussed previously (4.2), the primary distinction between N,N-diethyl and N,N-dimethyl haloacetamides lies in their steric profiles. The larger ethyl groups create a more crowded environment around the reactive carbonyl center.

Structure: The fundamental geometry of the amide and the electronic effects of the α-halogens are consistent between the diethyl and dimethyl series. However, the increased conformational flexibility and volume of the ethyl groups in compounds like this compound make its steric environment more complex than that of 2,2-dichloro-N,N-dimethylacetamide.

Reactivity: For reactions sensitive to steric hindrance, such as nucleophilic acyl substitution, the N,N-dimethyl analogues are expected to be more reactive than their N,N-diethyl counterparts. The smaller methyl groups allow for easier access of the nucleophile to the electrophilic carbonyl carbon. This difference in reactivity, driven by sterics, has been observed in various amide functionalization reactions. nih.gov

Table 2: Property Comparison of Diethyl vs. Dimethyl Dichloroacetamides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₆H₁₁Cl₂NO | 184.06 | 1.8 |

| 2,2-Dichloro-N,N-dimethylacetamide | C₄H₇Cl₂NO | 156.01 | 1.1 |

*Data sourced from researchgate.netnih.gov. XLogP3 is a computed measure of hydrophobicity.

Principles Governing Chemical Behavior Based on Specific Structural Features

The chemical behavior of this compound and its analogues is governed by a set of predictable principles rooted in their specific structural features:

Amide Resonance: The planarity and high rotational barrier of the C-N amide bond are fundamental, controlling the molecule's shape and the magnetic environment of the N-substituents. msu.edu This feature is central to the identity and conformational dynamics of all amides.

Inductive Withdrawal by α-Halogens: This is the most dominant electronic effect influencing reactivity. The number of α-chlorine atoms directly dictates the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogen, providing a tunable element for chemical reactions. Reactivity increases with the degree of halogenation. libretexts.orgpressbooks.pub

Steric Hindrance by N-Substituents: The size of the N-alkyl groups (ethyl vs. methyl) acts as a modulator of reactivity. Larger groups sterically hinder the approach to the carbonyl carbon, slowing down reactions that depend on nucleophilic attack at this site.

Leaving Group Potential: The presence of a trihalomethyl group, as in the trichloro- analogue, introduces a unique chemical pathway (e.g., haloform-type cleavage) by providing a viable leaving group, a feature absent in the mono- and dichloro- species. libretexts.org

Together, these principles form a cohesive framework for understanding and predicting the structure-reactivity relationships within this class of haloacetamides.

Spectroscopic and Computational Elucidation of 2,2 Dichloro N,n Diethylacetamide

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Mode Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of a molecule. For 2,2-dichloro-N,N-diethylacetamide, these analyses reveal the characteristic vibrational frequencies of its constituent parts.

In a typical analysis, the FT-IR and FT-Raman spectra would display a series of bands, each corresponding to a specific molecular motion, such as stretching, bending, or twisting of bonds. The dichloroacetamide structure possesses several key functional groups that are expected to produce distinct signals. The tertiary amide group features a strong carbonyl (C=O) stretching vibration, which is a prominent and reliable indicator in an IR spectrum. The carbon-nitrogen (C-N) single bond stretch would also be present. The dichloromethyl group (-CHCl₂) gives rise to characteristic carbon-chlorine (C-Cl) stretching and bending vibrations. Finally, the N,N-diethyl groups contribute signals from C-H stretching in the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups, as well as various C-H bending and C-C stretching modes.

To precisely assign these observed bands to specific vibrational modes, a potential energy distribution (PED) analysis is often performed as part of a computational study. This analysis quantifies the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode, enabling an unambiguous assignment.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O | Stretch | 1630-1680 |

| C-N | Stretch | 1250-1350 |

| C-Cl | Stretch | 600-800 |

| C-H (in -CH₂-) | Asymmetric & Symmetric Stretch | 2910-2950 |

| C-H (in -CH₃) | Asymmetric & Symmetric Stretch | 2850-2970 |

| C-H | Bend | 1350-1480 |

| C-C | Stretch | 800-1200 |

Note: The specific wavenumbers are general ranges and would require experimental measurement or high-level computational calculation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR and ¹³C NMR spectra would provide a definitive map of the hydrogen and carbon skeletons of this compound.

For the ¹H NMR spectrum, the molecule's structure suggests three distinct proton environments. The single proton on the dichlorinated carbon (-CHCl₂) would appear as a singlet. The two ethyl groups are equivalent, but due to the rotational barrier around the C-N amide bond, they could potentially appear as two distinct sets of signals, especially at low temperatures. Assuming free rotation, the four methylene protons (-CH₂-) would be chemically equivalent and would appear as a quartet due to coupling with the adjacent methyl protons. The six methyl protons (-CH₃) would also be equivalent, appearing as a triplet due to coupling with the adjacent methylene protons.

In the ¹³C NMR spectrum, four unique carbon signals are expected under conditions of free rotation. These correspond to the carbonyl carbon (C=O), the dichlorinated carbon (-CHCl₂), the methylene carbons (-CH₂-), and the methyl carbons (-CH₃). The chemical shifts of these carbons would be heavily influenced by the electronegativity of the adjacent atoms (oxygen, nitrogen, and chlorine).

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Environment | Predicted ¹H Multiplicity | Predicted ¹³C Signal |

| H | -CHCl₂ | Singlet (1H) | - |

| H | -N-CH₂-CH₃ | Quartet (4H) | - |

| H | -N-CH₂-CH₃ | Triplet (6H) | - |

| C | C =O | - | Yes |

| C | -C HCl₂ | - | Yes |

| C | -N-C H₂-CH₃ | - | Yes |

| C | -N-CH₂-C H₃ | - | Yes |

Note: Specific chemical shifts (ppm) are not provided as they require experimental determination.

Mass Spectrometric Analysis for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The monoisotopic mass of this compound (C₆H₁₁Cl₂NO) is 183.0218 Da. echemi.com

Upon ionization in a mass spectrometer, typically using electron ionization (EI), the molecule would form a molecular ion (M⁺˙) whose m/z value corresponds to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

The molecular ion would then undergo fragmentation through various pathways. The most common fragmentation for N,N-disubstituted amides is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of an ethyl radical to form a stable acylium ion. Other likely fragmentations include the loss of one or both chlorine atoms and cleavage of the bond between the carbonyl carbon and the dichloromethyl group.

Table 3: Predicted Mass Spectrometric Fragments for this compound

| m/z (Predicted) | Identity | Fragmentation Pathway |

| 183/185/187 | [C₆H₁₁Cl₂NO]⁺˙ | Molecular Ion (M⁺˙) |

| 154/156 | [C₅H₈Cl₂NO]⁺ | Loss of an ethyl group (•CH₂CH₃) |

| 148/150 | [C₆H₁₁ClNO]⁺˙ | Loss of a chlorine radical (•Cl) |

| 112 | [C₆H₁₁NO]⁺˙ | Loss of two chlorine radicals (•Cl) |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of C-C bond and loss of •CHCl₂ |

Note: The listed m/z values correspond to the most abundant isotope for each fragment. The actual spectrum would show isotopic patterns for chlorine-containing fragments.

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to model molecular properties, complementing and often predicting experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate the total energy of the molecule, the distribution of electron density, and the molecular electrostatic potential (MEP). For this compound, DFT calculations, often using the B3LYP functional, would determine the optimized molecular geometry and provide insights into its stability and reactivity. The MEP map, for instance, would highlight the electron-rich regions (like the carbonyl oxygen) and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for Geometry Optimization and Vibrational Frequencies

Ab initio methods, which are based on first principles without empirical parameters, are employed for high-accuracy calculations. These methods are used to perform geometry optimization, finding the lowest energy conformation of this compound. Once the optimized geometry is obtained, these methods can calculate the harmonic vibrational frequencies. These calculated frequencies can then be compared with experimental FT-IR and FT-Raman data to validate both the calculation and the experimental assignments.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, a HOMO-LUMO analysis would pinpoint the distribution of these orbitals on the molecular frame and quantify its reactivity profile.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds in a molecular system. It provides a localized, "chemist's-eye" view of molecular orbitals, translating the complex, delocalized wavefunctions from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals.

For this compound, an NBO analysis would quantify the key electronic interactions that determine its structure and reactivity. The primary focus would be on delocalization effects, also known as hyperconjugation, where electron density is shared between filled (donor) and empty (acceptor) orbitals. These interactions are evaluated using second-order perturbation theory, with the stabilization energy, E(2), indicating the strength of the interaction.

Key interactions expected to be analyzed in this compound would include:

Donations from the Nitrogen Lone Pair: The lone pair of electrons on the nitrogen atom (LP(N)) is a strong electron donor. NBO analysis would quantify its delocalization into the anti-bonding orbital of the adjacent carbonyl group (π* C=O). This n → π* interaction is characteristic of amides and is responsible for the partial double-bond character of the C-N bond, leading to a planar amide group and a significant rotational barrier.

Hyperconjugation involving C-Cl Bonds: The analysis would investigate interactions between the C-C and C-H sigma bonds of the ethyl groups and the anti-bonding orbitals of the C-Cl bonds (σ* C-Cl). Additionally, the influence of the electron-withdrawing chlorine atoms on the electronic structure of the entire molecule would be detailed.

Carbonyl Group Interactions: The delocalization of electron density from the oxygen lone pairs (LP(O)) into neighboring anti-bonding orbitals would also be assessed.

The results of such an analysis are typically presented in a table format, showing the donor and acceptor orbitals and the corresponding stabilization energy.

Table 1: Illustrative Example of NBO Second-Order Perturbation Analysis for this compound (Note: The following data is a representative example and not from actual computational results.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N8 | π* (C6-O7) | 60.5 | n → π* |

| σ (C1-C2) | σ* (N8-C6) | 4.8 | σ → σ* |

| σ (C3-C4) | σ* (N8-C6) | 4.9 | σ → σ* |

| σ (C5-C6) | σ* (C9-Cl10) | 2.1 | σ → σ* |

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into the dynamic behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent.

For this compound, MD simulations would be invaluable for understanding its behavior in a solution. The simulations would model the molecule's flexibility and how it interacts with surrounding solvent molecules (e.g., water, ethanol, or less polar solvents).

Solvent Interactions: MD simulations can characterize the solvation shell around the molecule. By calculating Radial Distribution Functions (RDFs), one can determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For instance, in an aqueous solution, the RDF for the carbonyl oxygen (O7) would likely show a sharp peak at a short distance, indicating a well-defined hydration shell with water molecules forming hydrogen bonds. The nitrogen atom, while part of the amide group, is sterically hindered by the ethyl groups, which would likely result in a less structured solvent environment compared to the carbonyl oxygen.

Conformational Dynamics: this compound has several rotatable bonds, leading to a flexible structure. The key conformational degrees of freedom include:

Rotation around the C-N amide bond.

Rotations within the two ethyl groups (C-N and C-C bonds).

Rotation around the C-C bond connecting the dichloromethyl group to the carbonyl carbon.

MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. Analysis of dihedral angle distributions over the simulation time would reveal the preferred orientations of the ethyl and dichloromethyl groups. Metrics such as the Root-Mean-Square Deviation (RMSD) can be used to track the stability of the molecule's conformation throughout the simulation.

Table 2: Illustrative Example of MD Simulation Output Parameters for this compound in Water (Note: The following data is a representative example and not from actual computational results.)

| Parameter | Value | Description |

|---|---|---|

| Average RMSD | 2.1 Å | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the surface area of the molecule that is accessible to solvent molecules. |

| C6-N8 Amide Dihedral Angle | 180° ± 15° | Shows the planarity and rotational restriction of the amide bond. |

Applications in Organic Synthesis and Material Science As a Chemical Intermediate

Role as a Precursor for Advanced Organic Compounds

The primary role of 2,2-Dichloro-N,N-diethylacetamide is as a chemical intermediate in the synthesis of more complex molecules. Its utility is demonstrated in the production of fluorinated compounds, which are significant in pharmaceuticals and materials. A notable application is its use as an intermediate in the manufacturing process of ethyl difluoroacetate (B1230586). google.com In this process, this compound undergoes a fluoro-reaction to yield difluoro-N,N-diethylacetamide, which is then converted to the final ethyl difluoroacetate product. google.com

Furthermore, the 2,2-dichloroacetyl group, which can be derived from precursors like 2,2-dichloroacetyl chloride to form various N-substituted-2,2-dichloroacetamides, is integral to synthesizing advanced compounds with potential biological activity. semanticscholar.org Research into potential anti-cancer agents has involved the synthesis of N-arylphenyl-2,2-dichloroacetamide analogues. semanticscholar.org These complex structures are built upon the 2,2-dichloroacetamide (B146582) framework, highlighting its role as a foundational precursor for pharmacologically relevant molecules. semanticscholar.org

Intermediate in the Synthesis of Heterocyclic Systems

The 2,2-dichloroacetyl functional group is a key component in the synthesis of various heterocyclic compounds. Heterocycles are a core class of organic compounds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.

Recent studies have focused on synthesizing and evaluating 2,2-dichloroacetamides that incorporate a thiazole (B1198619) scaffold for potential anticancer properties. uran.ua In this research, various thiazole-containing compounds were acylated to produce the corresponding 2,2-dichloroacetamide derivatives. uran.uauran.ua For example, compounds such as 2,2-Dichloro-N-(4,5-dihydrothiazol-2-yl)acetamide and 2,2-Dichloro-N-(thiazol-2-yl)acetamide were successfully synthesized and characterized. uran.ua While these specific dichloro- derivatives showed less cytotoxic activity against cancer cell lines compared to their monochloro counterparts, their synthesis demonstrates the role of the 2,2-dichloroacetamide unit as a building block for creating complex heterocyclic systems. uran.uauran.ua

The reactivity of the 2,2-dichloroacetyl group is also pivotal in reactions like the Staudinger synthesis to produce β-lactams, which are a major class of heterocyclic antibiotics. ugent.be Computational studies have investigated the reaction between imines and 2,2-dichloroacetyl chloride, the direct precursor to 2,2-dichloroacetamides. These studies provide insight into the reaction mechanisms that can lead to either the desired β-lactam ring or other side products, underscoring the importance of this chemical moiety in heterocyclic chemistry. ugent.be

Table 1: Examples of Synthesized Thiazole-Bearing 2,2-Dichloroacetamide Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Molecular Formula | Purity/Yield | Reference |

|---|---|---|---|

| 2,2-Dichloro-N-(4,5-dihydrothiazol-2-yl)acetamide | C5H6Cl2N2OS | 64% Yield | uran.ua |

| 2,2-Dichloro-N-(thiazol-2-yl)acetamide | C5H4Cl2N2OS | 73% Yield | uran.ua |

Utilization in the Preparation of Calixarene (B151959) Amides and Macrocycles

Calixarenes are macrocyclic compounds that can act as hosts for smaller molecules and ions, making them important in supramolecular chemistry and for applications such as ion transport and sensing. The functionalization of calixarenes with amide groups can enhance their binding capabilities. While the related compound, 2-chloro-N,N-diethylacetamide, is documented for its use in the preparation of calixarene amides, there is no available research data demonstrating the use of this compound for this specific application. The synthesis of these complex macrocycles often relies on the reactivity of specific chloro-acetamide derivatives, and the literature to date has focused on the monochlorinated version.

Microwave-Assisted Organic Synthesis Methodologies Incorporating the Compound

Microwave-assisted organic synthesis (MAOS) has become a key technology in modern chemistry, valued for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. unito.it This "green chemistry" approach utilizes microwave irradiation to heat reactions more efficiently and uniformly than conventional methods. chemicalbook.com It is particularly effective for the synthesis of heterocyclic compounds, a field where 2,2-dichloroacetamide derivatives are actively used. unito.it

While the principles of MAOS are widely applied to the synthesis of amides and heterocyclic systems, specific studies detailing the use of this compound as a reactant in microwave-assisted methodologies were not identified in the reviewed literature. The application of this technology is well-established for related compounds, suggesting its potential utility for reactions involving this compound, though dedicated research is needed to confirm this.

Derivatization Strategies for Functional Materials

The derivatization of materials to impart new functionalities is a cornerstone of material science. N,N-dialkylacetamides, as a class, are used in various chemical processes, sometimes as solvents or as reactants for creating new materials. googleapis.compatentbuddy.com For instance, the dichloroacetyl group is a key functional moiety in the development of certain biologically active molecules and potential pharmaceuticals, as seen in studies on anticancer agents. semanticscholar.orguran.ua The addition of this group to a parent molecule is a form of derivatization intended to modify its biological or chemical properties.

The principles of derivatization using N,N-dialkylacetamides are broad, but specific examples involving the use of this compound for the functionalization of materials like cellulose (B213188) are not present in the available scientific literature. The use of related N,N-dialkylacetamides as solvents in the preparation of gelatin capsules for drug delivery or in the functionalization of nanoparticles for medical imaging demonstrates the broader utility of this chemical class in material science. unito.itpatentbuddy.com

Environmental Fate and Abiotic Degradation Pathways

Hydrolytic Degradation Mechanisms in Aquatic Environments

Hydrolysis is a primary abiotic degradation pathway for many agrochemicals. For the dichloroacetamide class, hydrolysis rates are heavily dependent on the pH of the surrounding aquatic environment. uiowa.edunih.gov Studies on analogous compounds like benoxacor (B1667998), dichlormid, and furilazole (B1662145) show that hydrolysis is generally slow under neutral pH conditions (pH 7). nih.govnih.gov However, the degradation can be significantly faster in both acidic and basic conditions. uiowa.edunih.gov

Two primary hydrolytic pathways are proposed for dichloroacetamides:

Amide Cleavage: This is a dominant pathway, particularly under base-mediated conditions, resulting in the cleavage of the amide bond to form diethylamine (B46881) and dichloroacetic acid. uiowa.eduacs.org Acid-catalyzed hydrolysis can also lead to amide bond cleavage. nih.govnih.gov

Nucleophilic Substitution: This reaction involves the replacement of one or both chlorine atoms with a hydroxyl group (-OH) from water. This process, known as an SN2 reaction, is also a recognized pathway for chloroacetamide degradation, though for some dichloroacetamides, amide cleavage appears to be the more significant route. nih.govresearchgate.net

Given its structure, 2,2-Dichloro-N,N-diethylacetamide is expected to follow these general pathways. The presence of two chlorine atoms on the alpha-carbon may influence the rate and products of hydrolysis compared to monochlorinated analogues.

Table 7.1: Hydrolysis Data for Structurally Similar Dichloroacetamide Safeners

| Compound | Condition | Second-Order Rate Constant (M⁻¹ h⁻¹) | Half-life (t₁/₂) | Primary Pathway |

|---|---|---|---|---|

| Benoxacor | Base-mediated (NaOH) | >500 | 13 hours (at high pH) | Amide Cleavage |

| Dichlormid | Base-mediated (NaOH) | 0.3 - 2.8 | Slow at neutral pH | Amide Cleavage |

| Furilazole | Base-mediated (NaOH) | 0.5 - 2.5 | Slow at neutral pH | Amide Cleavage |

| Benoxacor | Acid-mediated (HCl) | 0.46 | Slow at neutral pH | Amide Cleavage |

Note: Data extracted from studies on herbicide safeners and is intended to provide context for the likely behavior of this compound. uiowa.edu

Photolytic Degradation Processes under Simulated Environmental Conditions

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. This can occur through direct absorption of light by the molecule or indirectly through the action of photosensitizing agents naturally present in water, such as humic acids. mdpi.com

For many dichloroacetamide safeners, direct photolysis is not considered a major environmental degradation pathway. nih.gov For instance, studies on benoxacor and furilazole showed they were not extensively photodegradable. nih.gov However, the presence of two chlorine atoms in this compound could potentially increase its susceptibility to photolytic cleavage of the carbon-chlorine (C-Cl) bond, a known reaction for other chlorinated pesticides. nih.gov The primary photochemical step could involve the heterolytic cleavage of a C-Cl bond or photoionization. nih.gov The ultimate products would likely involve dechlorinated and/or hydroxylated derivatives.

Oxidation Pathways in Environmental Matrices

Chemical oxidation can contribute to the degradation of organic compounds in the environment, driven by reactive species such as hydroxyl radicals. In water treatment contexts, strong oxidants like permanganate (B83412) have been shown to degrade dichloroacetamide safeners. nih.gov Studies on benoxacor and furilazole found that their oxidation was second-order with respect to the initial permanganate concentration, indicating a susceptibility to chemical oxidation. nih.gov In natural environments, oxidation of this compound would likely proceed via reaction with hydroxyl radicals, leading to the transformation of the N,N-diethylamino group or the dichloroacetyl group.

Sorption and Transport Phenomena in Soil and Water Systems

The movement of this compound from soil to ground and surface water is largely determined by its sorption characteristics. Sorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov Chemicals with low Koc values are less sorbed to soil particles and are therefore more mobile.

Dichloroacetamide safeners are generally anticipated to be mobile in soils and readily transported into aquatic systems. acs.org This mobility is attributed to their structural properties, which result in relatively low sorption to soil organic matter. uiowa.edu The sorption process for nonionic pesticides is often driven by hydrophobic interactions with soil organic carbon. nih.gov

Table 7.4: Physicochemical Properties and Mobility Indicators for Analogous Dichloroacetamides

| Compound | Log P (octanol-water partition coefficient) | Aqueous Solubility (mg L⁻¹) | Soil Sorption Coefficient (Kd) (mL g⁻¹) | Mobility Potential |

|---|---|---|---|---|

| Benoxacor | 2.23 | 22 | - | Mobile |

| Furilazole | 1.96 | 235 | 0.79 - 3.5 | Mobile to Moderately Mobile |

| Dichlormid | - | - | 0.25 - 0.65 | Very Mobile |

Note: Data compiled from various sources on herbicide safeners. nih.govuiowa.edu The Log P value is a measure of hydrophobicity; lower values generally correlate with higher water solubility and mobility.

Analytical Monitoring Methodologies for Environmental Tracing

To monitor the presence and concentration of this compound in environmental samples like water and soil, sensitive analytical methods are required. The standard approach for this class of compounds involves chromatographic techniques coupled with mass spectrometry. nih.govnih.gov

A typical analytical workflow includes:

Sample Preparation: For water samples, this often involves solid-phase extraction (SPE) to isolate and concentrate the analyte from the large volume of water. Polystyrene-divinylbenzene is a common resin used for this purpose. For soil samples, a solvent extraction is performed first.

Chromatographic Separation: The extracted sample is then injected into a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC). The chromatograph separates the target compound from other substances in the extract.

Detection and Quantitation: A mass spectrometer (MS) or a tandem mass spectrometer (MS/MS) is used as the detector. The MS identifies the compound based on its unique mass-to-charge ratio and fragmentation pattern, providing high specificity and sensitivity for accurate quantitation, even at trace levels (micrograms per liter or lower). nih.gov

This combination of SPE with GC-MS or LC-MS/MS provides a robust and reliable methodology for the environmental tracing of this compound and its potential degradation products.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography (GC) Techniques for Purity Assessment and Impurity Profiling

Gas chromatography (GC) stands as a cornerstone technique for the assessment of purity and the identification of impurities in volatile and semi-volatile compounds like 2,2-Dichloro-N,N-diethylacetamide. The principle of GC relies on the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

For the analysis of this compound, a typical GC method would involve a high-resolution capillary column, such as one coated with a nonpolar or mid-polar stationary phase like 95% dimethyl-5% diphenyl polysiloxane. scispace.com The selection of the stationary phase is critical to achieve optimal separation from potential impurities, which may include starting materials, by-products from synthesis, or degradation products.

A flame ionization detector (FID) is commonly employed for the quantification of this compound due to its high sensitivity towards organic compounds. scispace.com The instrument parameters, including injector temperature, oven temperature program, and detector temperature, must be carefully optimized to ensure sharp peaks and good resolution. For instance, a temperature program might start at a lower temperature to separate volatile impurities and then ramp up to elute the target compound and any less volatile impurities. researchgate.net Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

While specific public domain research on the GC analysis of this compound is limited, data for the related compound, 2-Chloro-N,N-diethylacetamide, indicates that a purity of ≥96.0% is often specified for commercial grades, as determined by GC. thermofisher.com

Table 1: Illustrative GC Parameters for Chloroacetamide Analysis

| Parameter | Example Value |

| Column | 95% Dimethyl-5% diphenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

This table presents a hypothetical set of parameters based on general GC methods for similar compounds and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Analysis

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of a wide range of compounds, including those that are non-volatile or thermally labile, making it a suitable alternative or complementary method to GC for the analysis of this compound.

Reversed-phase HPLC is the most common mode used for the analysis of chloroacetamides. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comwaters.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the detection of this compound, a UV detector is often employed, as the amide functional group exhibits absorbance in the low UV region. nih.gov The choice of wavelength is crucial for achieving optimal sensitivity and selectivity.

A study on the analysis of a related compound, N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, utilized a C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. sielc.com For applications requiring mass spectrometry compatibility, formic acid is a suitable replacement for phosphoric acid. sielc.com

Table 2: Representative HPLC Conditions for Chloroacetamide Analysis

| Parameter | Example Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Detector | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table provides a representative set of HPLC conditions based on methods for analogous compounds and serves as a general guideline.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide an unparalleled level of analytical detail, enabling not only quantification but also definitive identification of compounds and elucidation of unknown structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the highly specific detection capabilities of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

The electron ionization (EI) source is commonly used in GC-MS. researchgate.net For this compound, the fragmentation pattern would be expected to show characteristic losses. A key fragmentation would likely be the cleavage of the C-Cl bonds. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing one or two chlorine atoms will exhibit characteristic isotopic patterns in the mass spectrum, aiding in their identification. docbrown.infodocbrown.info For instance, a fragment containing two chlorine atoms would show a cluster of peaks at M, M+2, and M+4 with a specific intensity ratio. Another expected fragmentation pathway for amides is the α-cleavage, leading to the loss of an ethyl group or the entire diethylamino group. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of a wide range of compounds, particularly those that are not amenable to GC. For the analysis of this compound and its potential degradation products in complex matrices, LC-MS/MS (tandem mass spectrometry) is the method of choice. This technique offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Several methods have been developed for the analysis of chloroacetamide herbicides in environmental samples using LC-MS/MS. waters.com These methods typically employ a C18 column for separation and an electrospray ionization (ESI) source, which is well-suited for polar compounds. The analysis can be performed in either positive or negative ion mode, depending on the specific analyte and its propensity to gain or lose a proton. For 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, a related compound, LC-ESI-QTOF analysis has been reported in positive ion mode, showing the precursor ion [M+H]⁺. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Chloroacetamide Analysis

| Parameter | Example Value |

| LC Column | C18, 2.1 x 100 mm, 2.2 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Hypothetical) | [M+H]⁺ for this compound |

| Product Ions (Hypothetical) | Fragments resulting from the loss of Cl, HCl, and other moieties |

This table outlines hypothetical LC-MS/MS parameters based on methods for analogous compounds.

Surface-Enhanced Raman Spectroscopy (SERS) in Trace Analysis and Mitigation of Impurity Interferences

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed molecular information, making it a promising tool for trace analysis. The SERS effect relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. mdpi.comnih.gov

For the detection of organochlorine compounds like this compound, SERS offers the potential for direct and rapid analysis, even in complex matrices. mdpi.combohrium.comacs.org The challenge with many organochlorine pesticides is their low affinity for typical SERS substrates. mdpi.comnih.gov To overcome this, strategies such as modifying the nanoparticle surface with linkers that can interact with the target analyte can be employed. acs.org

The unique vibrational fingerprint provided by SERS can help to distinguish the target analyte from structurally similar impurities, thereby mitigating interference. bohrium.com The specificity of the SERS spectrum, with its characteristic peaks corresponding to specific molecular vibrations, allows for the identification of the compound even when other substances are present.

While specific SERS studies on this compound are not widely published, the general principles and methodologies developed for other organochlorine pesticides are applicable. mdpi.comnih.govbohrium.comacs.orgresearchgate.net The development of a SERS method for this compound would involve the optimization of the SERS substrate, the selection of the appropriate laser excitation wavelength, and the correlation of the observed Raman bands with the molecular structure of this compound.

Future Research Directions and Theoretical Advancements

Exploration of Novel and Sustainable Synthetic Routes

Traditional synthesis of N,N-disubstituted amides often involves the reaction of a secondary amine with an acyl chloride, a method that can be effective but may lack sustainability due to the use of hazardous solvents and the generation of stoichiometric byproducts. Future research should prioritize the development of more sustainable synthetic pathways.

One of the most promising avenues is the application of Phase-Transfer Catalysis (PTC) . PTC is a powerful methodology for carrying out reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). crdeepjournal.org A hypothetical PTC route for synthesizing 2,2-Dichloro-N,N-diethylacetamide would involve the reaction of diethylamine (B46881) with dichloroacetyl chloride under biphasic conditions. A quaternary ammonium salt, acting as the catalyst, would transfer the deprotonated amine or a related reactive species into the organic phase to react with the acyl chloride. princeton.edunih.gov

The advantages of developing a PTC-based synthesis include:

Milder Reaction Conditions: PTC often allows reactions to proceed at lower temperatures and pressures, reducing energy consumption. crdeepjournal.org

Reduced Solvent Usage: The use of biphasic systems can minimize the need for large quantities of potentially hazardous organic solvents. phasetransfer.com

Increased Yield and Selectivity: By facilitating the reaction at the interface or in the organic phase, PTC can lead to higher yields and fewer side products compared to conventional methods. crdeepjournal.org

| Parameter | Conventional Synthesis (e.g., in Dichloromethane) | Proposed Phase-Transfer Catalysis (PTC) Route |

|---|---|---|

| Solvent | Large volumes of chlorinated organic solvent | Biphasic system (e.g., water/toluene), reducing organic solvent volume |

| Energy Input | May require heating or cooling to control the reaction | Often proceeds efficiently at or near ambient temperature |

| Byproduct | Diethylammonium chloride, requiring separation | Similar byproduct, but catalyst is recycled, improving overall process efficiency |

| Sustainability | Lower, due to solvent use and energy requirements | Higher, aligning with green chemistry principles of energy efficiency and waste reduction nih.gov |

Further research would involve screening various PTC catalysts (e.g., tetraalkylammonium vs. phosphonium salts), optimizing reaction conditions (temperature, stirring rate, base concentration), and scaling the process to demonstrate its industrial viability.

Deeper Mechanistic Understanding Through Advanced Computational Modeling

A thorough understanding of the reaction mechanism is crucial for optimizing synthesis and predicting reactivity. Advanced computational modeling, particularly using Density Functional Theory (DFT) , offers a powerful tool to investigate the synthesis of this compound at the molecular level. rsc.orgibs.re.kr

Future computational studies should focus on elucidating the nucleophilic acyl substitution reaction between diethylamine and dichloroacetyl chloride. Key areas of investigation would include:

Transition State (TS) Analysis: DFT calculations can be used to locate and characterize the transition state structures for the reaction. youtube.com The energy barrier (activation energy) of the rate-determining step can be calculated, providing insights into the reaction kinetics. mdpi.com Comparing the energy profiles of catalyzed versus uncatalyzed reactions can quantitatively demonstrate the efficacy of a proposed catalyst.

Reaction Coordinate Mapping: Intrinsic Reaction Coordinate (IRC) calculations can map the entire reaction pathway from reactants to products, confirming that the identified transition state correctly connects the intended species. mdpi.com

Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction mechanism and energetics, aiding in the selection of more environmentally benign solvent systems.

Electronic Structure Analysis: Investigating the electronic properties of the reactants can reveal how the two chlorine atoms on the acetyl group influence the electrophilicity of the carbonyl carbon, impacting its reactivity towards the nucleophilic amine.

| Computational Method | Objective and Expected Insight |

|---|---|

| Density Functional Theory (DFT) | Calculate the electronic structure and energies of reactants, products, and transition states. researchgate.net |

| Transition State (TS) Search | Identify the geometry and energy of the highest point on the reaction pathway to determine the kinetic barrier. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Verify the reaction pathway and ensure the transition state connects the correct reactants and products. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analyze charge distribution and orbital interactions to understand the electronic effects of the dichloro-substituents. |

These computational insights would provide a theoretical foundation for rationally designing more efficient and selective synthetic processes.

Design of Next-Generation Chemical Intermediates Based on Dihaloacetamide Scaffolds

The true potential of this compound may lie in its use as a building block for more complex and high-value molecules. The dihaloacetamide functional group is a "tunable electrophile," making it a valuable scaffold for designing specialized chemical intermediates. acs.org

A particularly exciting future direction is the use of dihaloacetamide scaffolds in medicinal chemistry for the design of targeted covalent inhibitors (TCIs). TCIs function by forming a stable covalent bond with a specific amino acid residue (often cysteine) on a target protein, leading to potent and durable inhibition. Research has shown that dihaloacetamides can act as effective "warheads" that react with cysteine thiols on proteins. acs.org

The reactivity of the dihaloacetamide scaffold can be finely tuned by altering the halogen atoms and the N-substituents. acs.org In this compound, the two chlorine atoms provide a specific reactivity profile, while the N,N-diethyl group influences properties like solubility, stability, and steric interactions within a protein's binding pocket. This makes the broader dihaloacetamide scaffold a privileged structure for developing novel therapeutics. ekb.egnih.gov

| Application Area | Role of the Dihaloacetamide Scaffold | Potential Advantage |

|---|---|---|

| Oncology | Design of covalent inhibitors for kinases or other enzymes with accessible cysteine residues. | Increased potency and prolonged duration of action compared to non-covalent inhibitors. |

| Antiviral Agents | Targeting viral proteases (e.g., Mpro in coronaviruses) that contain critical cysteine residues in their active sites. acs.org | Irreversible inhibition of viral replication machinery. |

| Chemical Biology Probes | Development of activity-based probes to identify and study the function of specific proteins in complex biological systems. | Allows for the specific labeling and identification of enzyme targets. |

Future research should involve synthesizing a library of this compound analogs and screening them against various biological targets to explore their potential as a foundation for new medicines and research tools.

Development of Environmentally Benign Degradation Strategies

As with any synthetic chemical, it is crucial to consider its environmental fate and develop strategies for its degradation. Chlorinated organic compounds can be persistent environmental pollutants, making the development of effective and environmentally friendly degradation methods a priority. nih.gov

For this compound, future research should investigate several potential degradation pathways that are known to be effective for other chlorinated aliphatic compounds. eurochlor.org

Reductive Dechlorination: This is a primary degradation pathway for many chlorinated compounds, particularly under anaerobic conditions. nih.gov The process involves the replacement of a chlorine atom with a hydrogen atom. This can be achieved abiotically using materials like zero-valent iron (ZVI) or biotically by specific microorganisms that use the chlorinated compound as an electron acceptor in a process called halorespiration.

Oxidative Degradation: Under aerobic conditions, oxidative pathways can break down the molecule. This can involve microbial cometabolism, where enzymes produced by microorganisms to degrade other substrates fortuitously act on the chlorinated compound.